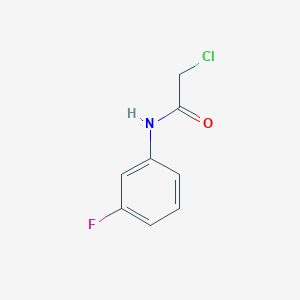

2-chloro-N-(3-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGYGNMGANLDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368418 | |

| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-81-2 | |

| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-N-(3-fluorophenyl)acetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluorophenyl)acetamide, including its chemical properties, synthesis, and known biological activities. The information is intended for use in research and development settings.

Core Compound Information

| Property | Value |

| CAS Number | 350-81-2 |

| Molecular Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 g/mol |

| Synonyms | N-(3-Fluorophenyl)-2-chloroacetamide |

Synthesis

The synthesis of this compound is typically achieved through the chloroacetylation of 3-fluoroaniline. This involves the reaction of 3-fluoroaniline with chloroacetyl chloride.[1][2][3] While a specific, detailed protocol for this exact compound is not widely published, the following is a representative experimental protocol based on established methods for the synthesis of N-aryl-2-chloroacetamides.[1][2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 3-fluoroaniline and triethylamine in an anhydrous solvent. The mixture should be cooled in an ice bath to between 0 and -5°C.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. It is crucial to maintain the temperature of the reaction mixture below 20°C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the resulting solid from ethanol to yield purified this compound.

Biological Activity and Experimental Protocols

While specific studies on the biological activity of this compound are limited, the broader class of chloroacetamides is known for its bioactivity, including antimicrobial and herbicidal effects.[3][4]

Antibacterial Activity

N-phenylacetamide derivatives have been investigated for their antibacterial properties.[5][6] The following is a general protocol for assessing the antibacterial activity of a compound like this compound using the disk diffusion method.[6][7][8][9]

Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)

Materials:

-

Pure culture of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm in diameter)

-

Solution of this compound at a known concentration in a suitable solvent (e.g., DMSO or ethanol)

-

Positive control (standard antibiotic disk)

-

Negative control (disk with solvent only)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria with a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper disks with a known amount of the this compound solution. Also prepare positive and negative control disks.

-

Using sterile forceps, place the impregnated disks, along with the control disks, onto the surface of the inoculated agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone is indicative of the compound's antibacterial activity.

Signaling Pathways and Mechanism of Action

Specific signaling pathways for this compound have not been elucidated in the available literature. However, extensive research on the mechanism of action of chloroacetamide herbicides provides a likely model for its biological activity at the molecular level.

Chloroacetamides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[4][10] They act as covalent inhibitors of condensing enzymes, such as 3-ketoacyl-CoA synthase, which are crucial for fatty acid elongation.[4][11] The electrophilic chloroacetamide group forms a covalent bond with a cysteine residue in the active site of these enzymes, leading to their irreversible inactivation.[11][12] This mechanism of covalent inhibition of enzymes with active site cysteines has also been demonstrated for other targets, including the bacterial enzyme MurA and the human transcription factor TEAD.[13][14]

Below is a diagram illustrating the proposed mechanism of action for chloroacetamides.

Caption: Covalent inhibition of a target enzyme by a chloroacetamide.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. irejournals.com [irejournals.com]

- 7. apec.org [apec.org]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]

- 11. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroacetamides - Enamine [enamine.net]

- 13. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-chloro-N-(3-fluorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data and a detailed synthetic protocol for 2-chloro-N-(3-fluorophenyl)acetamide. Due to the limited availability of direct spectroscopic data for this specific compound, this guide also presents data from its close structural isomers, 2-chloro-N-(2-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide, to provide a predictive reference for researchers.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₈H₇ClFNO.[1]

| Property | Value | Reference |

| CAS Number | 350-81-2 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.60 g/mol | [1] |

| Melting Point | 121-123 °C | |

| Physical Form | Powder |

Spectroscopic Data (Isomeric Reference)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of 2-chloro-N-(2-fluorophenyl)acetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data of 2-chloro-N-(2-fluorophenyl)acetamide

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

¹H NMR Data of 2-chloro-N-(4-fluorophenyl)acetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data of 2-chloro-N-(4-fluorophenyl)acetamide

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR Data of 2-chloro-N-(2-fluorophenyl)acetamide

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

IR Data of 2-chloro-N-(4-fluorophenyl)acetamide

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

MS Data of 2-chloro-N-(2-fluorophenyl)acetamide

| m/z | Interpretation |

| Data not available in search results |

MS Data of 2-chloro-N-(4-fluorophenyl)acetamide

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar N-aryl-2-chloroacetamides.[4][5][6][7][8]

Materials:

-

3-fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Benzene, or Tetrahydrofuran)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroaniline (1.0 equivalent) in the anhydrous solvent.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. 350-81-2 this compound AKSci 1151AE [aksci.com]

- 2. aceschem.com [aceschem.com]

- 3. CAS 350-81-2 | this compound - Synblock [synblock.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-chloro-N-(3-fluorophenyl)acetamide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug development. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of the analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the compound's solid-state properties.

Crystallographic Data Summary

The crystal structure of this compound (C₈H₇ClFNO) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1] A notable feature of the structure is the positional disorder of the fluorine atom over the meta positions of the benzene ring.[1] The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₇ClFNO |

| Formula Weight | 187.60 |

| Temperature | 293 K |

| Wavelength (Cu Kα) | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| Unit Cell Dimensions | |

| a | 5.0441 (2) Å |

| b | 18.2374 (7) Å |

| c | 8.8653 (3) Å |

| α | 90° |

| β | 99.843 (1)° |

| γ | 90° |

| Volume | 803.53 (5) ų |

| Z | 4 |

| Density (calculated) | 1.553 Mg/m³ |

| Absorption Coefficient | 3.95 mm⁻¹ |

| F(000) | 384 |

| Data Collection | |

| Diffractometer | Bruker APEXII |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1424 / 0 / 121 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.136 |

| R indices (all data) | R1 = 0.055, wR2 = 0.142 |

Data sourced from S. Sreenivasa et al., Acta Cryst. (2015). E71, o315.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound is achieved through the reaction of 3-fluoroaniline with 2-chloroacetyl chloride.[2]

Procedure: A solution of 3-fluoroaniline in a suitable solvent is cooled in an ice bath. 2-Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction mixture is typically stirred for several hours at room temperature to ensure completion. The resulting product can be purified by recrystallization.

For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is employed.[1] A small amount of the synthesized compound is dissolved in a mixture of ethanol and water (1:1 ratio) in a beaker.[1] The solution is left undisturbed at approximately 24°C, allowing for the slow evaporation of the solvent, which yields colorless prism-shaped crystals.[1]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of nitrogen gas at a controlled temperature (293 K). X-ray diffraction data are collected using a Bruker APEXII CCD diffractometer with Cu Kα radiation.[1] A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. Absorption corrections are applied to the data using a multi-scan method (e.g., SADABS).[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] The positions of the hydrogen atoms of the NH group are located in a difference Fourier map and subsequently restrained.[1] Other hydrogen atoms are placed in idealized geometric positions.[1] All non-hydrogen atoms are refined anisotropically.

Molecular and Crystal Structure

In the crystal structure of this compound, the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[1] The chlorine atom is observed to be in a syn conformation relative to the oxygen atom.[1] An interesting feature is the presence of a short intramolecular C—H⋯O contact.[1] The fluorine atom on the phenyl ring exhibits positional disorder, being distributed over the two meta positions with an occupancy ratio of approximately 0.57:0.43.[1]

Biological Context and Significance

N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis.[3] Compounds within the acetamide class have demonstrated a range of biological activities, including antibacterial, antifungal, and herbicidal properties.[2][4][5] Specifically, this compound has shown significant antibacterial activity in assays.[2] The presence of the chloro group is suggested to enhance these antibacterial properties.[2][4] The hydrogen bonding capabilities observed in the crystal structure may play a role in its interaction with biological targets, such as enzymes.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

References

An In-depth Technical Guide to the Solubility Profile of 2-chloro-N-(3-fluorophenyl)acetamide in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility profile of 2-chloro-N-(3-fluorophenyl)acetamide. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the standardized experimental protocols for determining solubility and presents a template for the systematic recording of such data. Furthermore, a detailed experimental workflow is provided to guide researchers in obtaining accurate and reproducible solubility measurements.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and ensure data consistency, the following table provides a structured template for presenting experimentally determined solubility values. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C or 25°C) and to express the results in both grams per liter (g/L) and moles per liter (mol/L) for comprehensive analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Organic Solvent | Chemical Class | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Alcohol | Data not available | Data not available |

| Ethanol | Alcohol | Data not available | Data not available |

| Isopropanol | Alcohol | Data not available | Data not available |

| Acetone | Ketone | Data not available | Data not available |

| Ethyl Acetate | Ester | Data not available | Data not available |

| Dichloromethane | Halogenated | Data not available | Data not available |

| Chloroform | Halogenated | Data not available | Data not available |

| Toluene | Aromatic Hydrocarbon | Data not available | Data not available |

| Hexane | Aliphatic Hydrocarbon | Data not available | Data not available |

| Dimethylformamide (DMF) | Amide | Likely soluble¹ | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available | Data not available |

¹Qualitative assessment based on its use as a reaction solvent.

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.

2.1. Principle of the Shake-Flask Method

The shake-flask method is predicated on the principle of achieving a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature.[2] By ensuring an excess of the solid is present, the resulting solution will be saturated, and the concentration of the solute in the clear supernatant will represent its solubility at that temperature.

2.2. Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system)

2.3. Detailed Experimental Procedure

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4] Preliminary studies can determine the minimum time required to achieve equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, separate the solid and liquid phases. This can be achieved by:

-

Centrifugation : Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration : Carefully draw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., PTFE) to remove any suspended solid particles.

-

-

Sample Preparation for Analysis : Carefully transfer a precise volume of the clear, saturated supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Determination : Analyze the diluted samples using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound in the respective solvent.

-

Calculation of Solubility : Calculate the solubility of the compound in the original saturated solution by taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

This guide provides the necessary framework for the systematic determination and presentation of the solubility profile of this compound in various organic solvents. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for research and development applications.

References

Core Mechanism of Action for 2-chloro-N-(3-fluorophenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-chloro-N-(3-fluorophenyl)acetamide represent a versatile scaffold in medicinal chemistry, demonstrating a breadth of biological activities contingent on their further substitution. This technical guide delineates the primary mechanisms of action identified for this class of compounds, focusing on their roles as antimicrobial agents, anti-inflammatory molecules, and anti-cancer therapeutics. This document provides a detailed exploration of the molecular pathways, quantitative biological data, and the experimental protocols utilized to elucidate these activities.

Introduction

The this compound core structure is a key pharmacophore that has been successfully leveraged to develop a range of biologically active compounds. The presence of the chloroacetamide group provides a reactive electrophilic site, often crucial for covalent interactions with biological targets. The 3-fluorophenyl moiety contributes to the molecule's lipophilicity and can be involved in various non-covalent interactions, such as hydrogen bonding and halogen bonding, within target proteins. The specific biological activity of these derivatives is largely dictated by the nature and position of additional substituents. This guide will focus on three primary mechanisms of action: inhibition of bacterial Penicillin-Binding Proteins (PBPs), inhibition of Cyclooxygenase-2 (COX-2) in inflammation, and inhibition of Aurora Kinase B in cancer.

Antimicrobial Activity: Inhibition of Penicillin-Binding Proteins

A significant application of this compound derivatives is in the development of novel antimicrobial agents. Certain derivatives have been shown to exhibit potent activity against various bacterial strains, with a primary mechanism involving the inhibition of Penicillin-Binding Proteins (PBPs).

Signaling Pathway and Mechanism

PBPs are a group of bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. Inhibition of these enzymes leads to defects in cell wall integrity, ultimately causing cell lysis and bacterial death. The 2-chloroacetamide moiety of the derivatives acts as a covalent modifier of a serine residue within the active site of the PBP.

The Rising Potential of Halogenated N-Phenylacetamides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Within this landscape, the halogenated N-phenylacetamide scaffold has emerged as a versatile and promising platform for the development of new drugs. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the N-phenylacetamide core profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, can dramatically enhance or modulate the compound's biological activities. This in-depth technical guide provides a comprehensive overview of the current research on the antifungal, antibacterial, and anticancer properties of halogenated N-phenylacetamides, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Antifungal Activity

Halogenated N-phenylacetamides have demonstrated significant potential as antifungal agents, with several derivatives exhibiting potent activity against a range of pathogenic yeasts and molds. The data presented below summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for representative compounds.

Quantitative Antifungal Data

| Compound | Halogen | Position | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Chlorine | 2 | Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [1][2] |

| 2-chloro-N-phenylacetamide | Chlorine | 2 | Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 1024 | [1][2] |

| 2-chloro-N-phenylacetamide | Chlorine | 2 | Aspergillus flavus | 16 - 256 | 32 - 512 | |

| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida albicans (Fluconazole-Resistant) | 32 | 64 | [3] |

| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida tropicalis (Fluconazole-Resistant) | 32 | 64 | [3] |

| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida glabrata (Fluconazole-Resistant) | 16 - 32 | 32 - 64 | [3][4] |

| 2-bromo-N-phenylacetamide | Bromine | 2 | Candida parapsilosis (Fluconazole-Resistant) | 32 | 64 | [3] |

Antibacterial Activity

The antibacterial potential of halogenated N-phenylacetamides is an emerging area of interest. While less extensively studied than their antifungal counterparts, several derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Data

| Compound | Halogen | Position | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d1) | Bromine, Chlorine | Various | E. coli | 26.7 µM | [5] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d3) | Bromine, Chlorine | Various | S. aureus | 13.4 µM | [5] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromine | 2 | Gram-positive bacteria | 2500 - 5000 | [6] |

| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Carbapenem-resistant A. baumannii (CRAB) | 6.25 | [7] |

| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Carbapenem-resistant E. cloacae (CREC) | 6.25 | [7] |

| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Carbapenem-resistant K. pneumoniae (CRKP) | 6.25 | [7] |

| N-(4-bromophenyl)furan-2-carboxamide | Bromine | 4 | Methicillin-resistant S. aureus (MRSA) | 12.5 | [7] |

Anticancer Activity

The cytotoxic effects of halogenated N-phenylacetamides against various cancer cell lines highlight their potential as novel anticancer agents. The position and nature of the halogen substituent, as well as other substitutions on the phenyl rings, play a crucial role in their potency and selectivity.

Quantitative Anticancer Data

| Compound | Halogen/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | Fluoro, Nitro | PC3 (Prostate) | 52 | [8][9] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Fluoro, Nitro | PC3 (Prostate) | 80 | [8][9] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Fluoro, Nitro | MCF-7 (Breast) | 100 | [8][9] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | Bromo, Chloro | MCF-7 (Breast) | - | [5] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | Bromo, Chloro | MCF-7 (Breast) | - | [5] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | - | HCT116 (Colon) | 6.43 | [10] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | - | A549 (Lung) | 9.62 | [10] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | - | A375 (Melanoma) | 8.07 | [10] |

Experimental Protocols

General Synthesis of Halogenated N-Phenylacetamides

This protocol provides a general method for the synthesis of halogenated N-phenylacetamides via the acylation of a halogenated aniline with an acyl chloride.

Materials:

-

Appropriate halogen-substituted aniline

-

Chloroacetyl chloride (or other desired acyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or glacial acetic acid)

-

Base (e.g., triethylamine or sodium acetate)

-

Distilled water

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the halogen-substituted aniline and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly add the acyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 20 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent to yield the pure halogenated N-phenylacetamide.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A Based)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

Materials:

-

Fungal isolate(s)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antifungal agent (e.g., fluconazole, amphotericin B)

-

Spectrophotometer

-

Incubator (35 °C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35 °C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the test compound and the positive control antifungal in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the microtiter plates at 35 °C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

MTS Assay for Cytotoxicity

This protocol describes a colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile 96-well flat-bottom tissue culture plates

-

Test compound stock solution (in DMSO)

-

MTS reagent (containing PES)

-

Microplate reader (490 nm absorbance)

-

Humidified incubator (37 °C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37 °C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Mechanisms of Action & Signaling Pathways

The biological activities of halogenated N-phenylacetamides are underpinned by their interaction with specific molecular targets and the subsequent disruption of critical cellular pathways.

Antifungal Mechanisms

Two primary mechanisms have been proposed for the antifungal activity of these compounds:

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to a depletion of tetrahydrofolate, arresting DNA synthesis and cell growth.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Research Potential of 2-chloro-N-(3-fluorophenyl)acetamide: A Technical Guide to Novel Applications

For Immediate Release

This technical guide explores the untapped research applications of 2-chloro-N-(3-fluorophenyl)acetamide, a versatile molecule with significant potential in drug discovery and agrochemical development. Drawing upon its structural features and the known bioactivities of related chloroacetamide derivatives, this document outlines promising avenues for investigation in oncology, infectious diseases, and weed management. This guide is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.

Core Compound Profile

This compound is a halogenated acetamide with the chemical formula C₈H₇ClFNO. Its structure combines a reactive chloroacetamide "warhead" with a fluorinated phenyl ring, suggesting a propensity for covalent interactions with biological targets and potential for diverse pharmacological activities.

| Property | Value | Reference |

| CAS Number | 350-81-2 | [1][2] |

| Molecular Formula | C₈H₇ClFNO | [1][2] |

| Molecular Weight | 187.60 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 122°C | [2] |

Novel Research Applications and Supporting Evidence

The unique chemical architecture of this compound positions it as a compelling candidate for several novel research applications. The following sections detail these potential applications, supported by data from analogous compounds and the established mechanisms of the chloroacetamide class.

Herbicidal Agent Targeting Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Hypothesis: this compound is a potent inhibitor of very-long-chain fatty acid (VLCFA) elongase, a key enzyme in plant growth, making it a candidate for a novel herbicide.

Chloroacetamide herbicides are known to inhibit the biosynthesis of VLCFAs, which are essential components of plant cuticular waxes and other cellular structures. This inhibition leads to a disruption in early seedling growth and is a validated herbicidal mechanism. The chloroacetamide moiety can form a covalent bond with a critical cysteine residue in the active site of VLCFA elongase, leading to irreversible inhibition.

Supporting Evidence: While specific EC₅₀ values for this compound are not readily available in the public domain, the herbicidal activity of the chloroacetamide class is well-documented. For instance, other chloroacetamide herbicides exhibit potent activity against various weed species. The proposed mechanism of action, covalent inhibition of VLCFA elongase, provides a strong rationale for investigating this compound's herbicidal efficacy.

Workflow for Assessing Herbicidal Activity and VLCFA Inhibition:

Anticancer Agent via Covalent Inhibition of Key Oncogenic Proteins

Hypothesis: The chloroacetamide moiety of this compound can be leveraged to develop covalent inhibitors targeting cysteine residues in oncogenic proteins, such as those in the MAPK and PI3K/Akt signaling pathways.

Covalent inhibitors have gained significant interest in cancer therapy due to their potential for high potency and prolonged duration of action. The chloroacetamide group is a known "warhead" that can form a stable covalent bond with the thiol group of cysteine residues. Many important signaling proteins in cancer, including kinases and transcription factors, contain accessible cysteine residues that can be targeted for inhibition.

Supporting Evidence: While direct IC₅₀ values for this compound against cancer cell lines are not widely published, studies on structurally similar phenylacetamide derivatives have shown promising cytotoxic effects. For example, certain N-phenylacetamide derivatives have demonstrated low micromolar IC₅₀ values against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways.

Signaling Pathway: Potential Inhibition of the MAPK/ERK Pathway

Signaling Pathway: Potential Inhibition of the PI3K/Akt Pathway

Antimicrobial and Antifungal Agent

Hypothesis: this compound possesses broad-spectrum antimicrobial and antifungal activity due to its ability to disrupt essential cellular processes in pathogens.

Chloroacetamide derivatives have demonstrated activity against a range of bacteria and fungi. The proposed mechanisms of action are varied but often involve the covalent modification of essential enzymes or proteins.

Supporting Evidence: Studies on N-substituted chloroacetamides have reported Minimum Inhibitory Concentration (MIC) values against various pathogens. For instance, 2-chloro-N-phenylacetamide has shown MIC values ranging from 16 to 256 µg/mL against Aspergillus flavus and 128 to 256 µg/mL against Candida species. Another analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, exhibited a MIC of 512 µg/mL against Klebsiella pneumoniae. These findings suggest that this compound is a promising candidate for antimicrobial and antifungal drug discovery.

| Compound | Organism | MIC (µg/mL) |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 |

| 2-chloro-N-phenylacetamide | Candida spp. | 128 - 256 |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 |

Experimental Protocols

Synthesis of this compound

Materials:

-

3-fluoroaniline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 3-fluoroaniline and a slight molar excess of triethylamine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add a slight molar excess of chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe in medium without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro VLCFA Elongase Inhibition Assay

Materials:

-

Microsomal fraction isolated from a suitable plant source (e.g., etiolated leek seedlings)

-

Test compound (this compound)

-

[¹⁴C]-malonyl-CoA (radiolabeled substrate)

-

Acyl-CoA starter substrate (e.g., C18:0-CoA)

-

Reaction buffer and cofactors (e.g., NADPH, NADH)

-

Scintillation counter

Procedure:

-

Isolate the microsomal fraction from the plant tissue by differential centrifugation.

-

Pre-incubate the microsomal fraction with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the acyl-CoA starter and [¹⁴C]-malonyl-CoA.

-

Incubate the reaction mixture at an optimal temperature for a defined time.

-

Stop the reaction and extract the fatty acids.

-

Separate the fatty acids by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabel incorporated into the VLCFA products using a scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel herbicides, anticancer agents, and antimicrobial therapeutics. Its inherent reactivity as a covalent modifier, combined with the potential for favorable pharmacokinetic properties conferred by the fluorinated phenyl ring, warrants further investigation.

Future research should focus on:

-

Quantitative biological evaluation: Determining the EC₅₀ values for herbicidal activity against a panel of weed species and IC₅₀ values against a diverse range of cancer cell lines and microbial pathogens.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in different biological contexts.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency, selectivity, and safety profiles.

This technical guide provides a foundational framework to stimulate and guide these future research endeavors, ultimately unlocking the full therapeutic and agrochemical potential of this compound.

References

Methodological & Application

Application Notes and Protocol: Synthesis of 2-chloro-N-(3-fluorophenyl)acetamide

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-chloro-N-(3-fluorophenyl)acetamide via the N-acylation of 3-fluoroaniline with chloroacetyl chloride. This method is a standard procedure in organic synthesis, valuable for introducing a reactive chloroacetyl group, which can serve as a handle for further molecular elaboration in drug discovery and development. The protocol includes information on necessary reagents, equipment, step-by-step procedures, safety precautions, and data presentation.

Introduction

N-acylation is a fundamental reaction in organic chemistry used to form robust amide bonds.[1] Chloroacetyl chloride is a highly reactive and economical acylating agent, making it a common choice for this transformation.[1] The resulting α-chloro acetamide product is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles, allowing for the construction of more complex molecular architectures.[1] The target compound, this compound, is a useful building block in the synthesis of various biologically active molecules. This protocol details a reliable method for its preparation using a base-mediated reaction in an organic solvent.[2]

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution reaction between 3-fluoroaniline and chloroacetyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Chemical Equation: 3-fluoroaniline + Chloroacetyl chloride → this compound + HCl

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 5.56 g (5.0 mL) | 50.0 | Purity ≥ 99% |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 5.93 g (4.2 mL) | 52.5 | Purity ≥ 98%, handle in fume hood |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5.57 g (7.7 mL) | 55.0 | Anhydrous, Purity ≥ 99.5% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous, ACS grade |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | For workup |

| Saturated NaCl (brine) | NaCl(aq) | - | ~50 mL | - | For workup |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5-10 g | - | For drying |

| Ethanol (or Ethyl Acetate/Hexane) | C₂H₅OH | 46.07 | As needed | - | For recrystallization |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Reflux condenser with drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel (250 mL or 500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

Experimental Protocol

Reaction Setup

-

Set up a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Place the flask in an ice-water bath on a magnetic stirrer.

-

To the flask, add 3-fluoroaniline (5.56 g, 50.0 mmol) and anhydrous dichloromethane (DCM, 80 mL).

-

Add triethylamine (5.57 g, 55.0 mmol) to the flask. Stir the solution until all components are fully dissolved.

Addition of Chloroacetyl Chloride

-

In a separate dry container, prepare a solution of chloroacetyl chloride (5.93 g, 52.5 mmol) in anhydrous DCM (20 mL).

-

Transfer this solution to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred 3-fluoroaniline solution over a period of 20-30 minutes.[3] Maintain the internal reaction temperature between 0-5 °C using the ice bath.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours.[2]

Reaction Monitoring

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7).

-

Spot the TLC plate with the starting material (3-fluoroaniline) and the reaction mixture.

-

The reaction is considered complete upon the disappearance of the 3-fluoroaniline spot.

Workup and Isolation

-

Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

-

Deionized water (50 mL).[3]

-

Saturated NaCl (brine) solution (50 mL) to aid in phase separation.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Filter off the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

Purification

-

Purify the crude solid by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and hexane.[3]

-

Dissolve the crude product in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

The expected product, this compound, is a solid with a reported melting point of 122°C.[4]

Safety and Hazard Information

Always perform this experiment in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5]

-

Chloroacetyl chloride: Highly corrosive, toxic, and a potent lachrymator. Reacts violently with water and alcohols. Handle with extreme care in a fume hood.

-

3-Fluoroaniline: Toxic if swallowed or in contact with skin. Handle with care.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Halogenated and non-halogenated waste streams should be segregated.

Visualization of Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Chloroacetylation of 3-Fluoroaniline to Synthesize 2-Chloro-N-(3-fluorophenyl)acetamide

Introduction

The chloroacetylation of aromatic amines is a fundamental reaction in organic synthesis, yielding N-aryl-2-chloroacetamide derivatives. These compounds are valuable intermediates in the production of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] 3-Fluoroaniline serves as a key starting material for various therapeutic agents.[2] Its chloroacetylation produces 2-Chloro-N-(3-fluorophenyl)acetamide, a crucial precursor for further molecular elaboration. This document provides a detailed, step-by-step protocol for this synthesis, emphasizing safe laboratory practices and reproducible methodology.

Principle of the Method

The synthesis involves the nucleophilic acyl substitution reaction between 3-fluoroaniline and chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. A subsequent deprotonation, typically facilitated by a mild base or an excess of the aniline starting material, neutralizes the intermediate and yields the final amide product, this compound, along with a hydrochloride salt byproduct. The reaction is typically performed in an inert solvent at controlled temperatures to manage its exothermic nature.

Experimental Protocols

Safety Precautions

Extreme caution must be exercised when handling the reagents for this synthesis.

-

Chloroacetyl chloride: This substance is highly corrosive, toxic, and a potent lachrymator (tear-inducing agent).[3] Exposure through inhalation, ingestion, or skin contact is hazardous and can cause severe burns to the skin, eyes, and respiratory system.[4][5] In severe cases, exposure can lead to pulmonary edema, a medical emergency.[6][7] All manipulations must be conducted within a certified chemical fume hood.

-

3-Fluoroaniline: This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[8][9] It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Ensure an appropriate respirator is available.[8]

Materials and Reagents

The following tables summarize the required materials and their relevant properties.

Table 1: Physicochemical and Safety Data for Key Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | Harmful if swallowed, skin/eye irritant[8][9] |

| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Corrosive, toxic, lachrymator[3][5] |

| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | General laboratory safety |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive, flammable |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Flammable |

Table 2: Equipment and Consumables

| Equipment | Consumables |

| Three-neck round-bottom flask (250 mL) | Magnetic stir bar |

| Magnetic stir plate with heating/cooling | Glass funnels |

| Dropping funnel | Filter paper |

| Reflux condenser | pH paper |

| Ice bath | Glassware for filtration |

| Buchner funnel and flask | Spatulas |

| Beakers and graduated cylinders | Weighing boats |

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the chloroacetylation of aminophenols and anilines.[10]

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, prepare a saturated solution of sodium acetate by dissolving it in 60 mL of glacial acetic acid.

-

Fit the flask with a dropping funnel and a reflux condenser. Place the entire setup on a magnetic stir plate within a chemical fume hood.

-

Begin stirring and cool the solution to between 0°C and -5°C using an ice-salt bath.

-

-

Addition of 3-Fluoroaniline:

-

Slowly add 2.18 g (0.02 mol) of 3-fluoroaniline to the cooled acetic acid solution. Maintain the temperature below 5°C during the addition.

-

-

Addition of Chloroacetyl Chloride:

-

Measure 1.6 mL (0.02 mol) of chloroacetyl chloride into the dropping funnel.

-

Add the chloroacetyl chloride dropwise to the reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction below 5°C to prevent side reactions and control the exotherm.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.[10] The formation of a precipitate is expected.

-

-

Product Isolation and Purification:

-

Pour the reaction mixture into 150 mL of ice-cold water with stirring. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with two portions of cold water (2 x 50 mL) to remove any remaining acetic acid and salts.

-

The crude product can be further purified by recrystallization from 95% ethanol to yield white or off-white crystals of this compound.[11]

-

-

Drying and Characterization:

-

Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterize the final product using standard analytical techniques such as Melting Point, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.

-

Diagrams

Reaction Pathway

The chemical transformation is a nucleophilic acyl substitution.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 3-Fluoroaniline | 372-19-0 [chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1988 OSHA PEL Project - Chloroacetyl Chloride | NIOSH | CDC [cdc.gov]

- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 8. 3-氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. media.neliti.com [media.neliti.com]

- 11. ijpsr.info [ijpsr.info]

Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-(3-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques and detailed protocols for the characterization of 2-chloro-N-(3-fluorophenyl)acetamide. The methodologies outlined are essential for purity assessment, structural elucidation, and quality control during drug development and research.

Introduction

This compound is a substituted acetamide that serves as a key intermediate in organic synthesis. Its precise characterization is crucial to ensure the identity, purity, and quality of the compound for its intended application. This application note details the use of chromatographic and spectroscopic techniques for a thorough analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is presented in Table 1.

Table 1: Physicochemical Properties of 2-chloro-N-(substituted-phenyl)acetamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-chloro-N-(2-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | [1] |

| This compound | C₈H₇ClFNO | 187.60 | |

| 2-chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | [2][3] |

| 2-chloro-N-(3-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.05 | [4] |

Chromatographic Analysis

Chromatographic techniques are fundamental for separating and quantifying this compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the purity determination and quantification of this compound. A representative method is detailed below.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, a starting point could be a 50:50 (v/v) mixture. For mass spectrometry compatible methods, formic acid can be used as an additive instead of phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Presentation

The results of the HPLC analysis, including retention time, peak area, and calculated purity, should be recorded.

Table 2: Representative HPLC Data

| Parameter | Value |

| Retention Time (tᵣ) | To be determined experimentally |

| Purity (%) | > 98% (typical) |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and quantification of volatile impurities. Due to the relatively low volatility of the analyte, derivatization may be necessary to improve its chromatographic properties.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 amu.

-

Ion Source Temperature: 230 °C.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. If derivatization is required, silylation is a common approach for compounds with active hydrogens.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition: Acquire standard ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Expected Spectral Data

Based on analogous compounds, the following spectral features are anticipated. For instance, in a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the methylene protons (-CH₂Cl) appear as a singlet at 4.21 ppm, and the aromatic protons are observed as a multiplet between 6.76-7.34 ppm in DMSO-d₆. The amide proton (NH) is expected as a singlet around 10.23 ppm.[5]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₂Cl | ~4.2 | ~43 |

| Aromatic C-H | 7.0 - 7.8 (multiplet) | 110 - 140 |

| Aromatic C-F | - | 160 - 165 (d, ¹JCF) |

| Aromatic C-N | - | ~140 |

| C=O | - | ~165 |

| N-H | ~10.3 (singlet) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Absorption Bands

Characteristic absorption bands are expected for the N-H, C=O, C-N, C-Cl, and C-F bonds. For a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic peaks were observed at 3200 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=O stretch).[5]

Table 4: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3250 - 3350 | N-H stretch |

| 1660 - 1680 | C=O stretch (Amide I) |

| 1520 - 1550 | N-H bend (Amide II) |

| 1200 - 1300 | C-N stretch |

| 1000 - 1400 | C-F stretch |

| 700 - 800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, which can be coupled with HPLC (LC-MS) or a direct infusion source.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Analysis Mode: Both positive and negative ion modes should be explored.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and perform fragmentation analysis (MS/MS) to elucidate the structure.

Expected Fragmentation

The molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected. Common fragmentation pathways would involve the loss of the chloroacetyl group or cleavage of the amide bond. For 2-chloro-N-(4-hydroxyphenyl)acetamide, the [M-H]⁺ ion was observed.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural confirmation and information on the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of suitable quality can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, chloroform).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Representative Crystallographic Data

For the related compound 2-chloro-N-(4-fluorophenyl)acetamide, the crystal system is monoclinic with the space group Cc.[2][3] Similar parameters would be expected for the 3-fluoro isomer.

Table 5: Representative Crystal Data for a Related Isomer

| Parameter | 2-chloro-N-(4-fluorophenyl)acetamide |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 4.7410 (9) |

| b (Å) | 20.062 (4) |

| c (Å) | 8.9860 (18) |

| β (°) | 99.60 (3) |

| V (ų) | 842.7 (3) |

| Z | 4 |

| Data from Kang et al., 2008[2][3] |

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

Caption: General analytical workflow for this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

- 1. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Screening of 2-chloro-N-(3-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Chloroacetamide derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This document provides detailed protocols for the initial antimicrobial screening of 2-chloro-N-(3-fluorophenyl)acetamide , a compound of interest for further investigation.

The protocols outlined below are based on established methodologies for determining the antimicrobial efficacy of novel compounds.[1][2][3] These include the determination of the Minimum Inhibitory Concentration (MIC) and the assessment of antimicrobial activity through agar well diffusion. These methods are fundamental in the preliminary evaluation of new chemical entities for their potential as antimicrobial agents.[4][5] Studies on similar N-(substituted phenyl)-2-chloroacetamides have shown that their biological activity can vary based on the position of substituents on the phenyl ring, with halogenated compounds demonstrating significant activity.[6] Specifically, chloroacetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Data Presentation

Effective and standardized data presentation is crucial for comparing the antimicrobial efficacy of test compounds. The following tables provide a clear and structured format for summarizing quantitative data obtained from the antimicrobial screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive | User-defined range | Vancomycin | Experimental Value |

| Escherichia coli | Gram-negative | User-defined range | Ciprofloxacin | Experimental Value |

| Candida albicans | Fungal | User-defined range | Fluconazole | Experimental Value |

| Pseudomonas aeruginosa | Gram-negative | User-defined range | Meropenem | Experimental Value |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | User-defined range | Linezolid | Experimental Value |

Table 2: Zone of Inhibition for this compound

| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of this compound | Zone of Inhibition (mm) of Positive Control |

| Staphylococcus aureus | Gram-positive | User-defined | Vancomycin | Experimental Value | Experimental Value |

| Escherichia coli | Gram-negative | User-defined | Ciprofloxacin | Experimental Value | Experimental Value |

| Candida albicans | Fungal | User-defined | Fluconazole | Experimental Value | Experimental Value |

| Pseudomonas aeruginosa | Gram-negative | User-defined | Meropenem | Experimental Value | Experimental Value |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | User-defined | Linezolid | Experimental Value | Experimental Value |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the antimicrobial screening of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][8]

Materials:

-

This compound

-